Cas no 5770-59-2 (1,4-Benzodioxin-2-ol,2,3-dihydro-)

1,4-Benzodioxin-2-ol,2,3-dihydro- is a heterocyclic organic compound featuring a benzodioxin core with a hydroxyl group at the 2-position and a partially saturated ring structure. This structure imparts unique reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its dihydrobenzodioxin scaffold is particularly useful for constructing biologically active molecules, including potential CNS agents and antimicrobial compounds. The hydroxyl group enhances functionalization opportunities, enabling selective derivatization for tailored applications. The compound's balanced lipophilicity and electronic properties contribute to its utility in medicinal chemistry research. Proper handling under controlled conditions is recommended due to its reactive nature.
1,4-Benzodioxin-2-ol,2,3-dihydro- structure
5770-59-2 structure
Product name:1,4-Benzodioxin-2-ol,2,3-dihydro-
CAS No:5770-59-2
MF:C8H8O3
MW:152.147322654724
MDL:MFCD00972012
CID:383018

1,4-Benzodioxin-2-ol,2,3-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzodioxin-2-ol,2,3-dihydro-
    • 2,3-dihydro-1,4-benzodioxin-2-ol
    • < 2-Hydroxy-phenoxy> -acetaldehyd
    • 2,3-dihydro-2-hydroxy-1,4-benzodioxin
    • 2-hydroxy-1,4-benzodioxan
    • 2-hydroxy-1,4-benzodioxane
    • 2-Hydroxy-benz-1.4-dioxan
    • AC1L385N
    • AC1Q6ZQ7
    • ARONIS24348
    • CTK5A7310
    • EINECS 227-297-1
    • SureCN963837
    • MDL: MFCD00972012
    • Inchi: InChI=1S/C8H8O3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-4,8-9H,5H2
    • InChI Key: XPLAHBQULJNNLX-UHFFFAOYSA-N
    • SMILES: OC1COC2=CC=CC=C2O1

Computed Properties

  • Exact Mass: 152.04734
  • Monoisotopic Mass: 152.047
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.1

Experimental Properties

  • Density: 1.319
  • Boiling Point: 269.4°Cat760mmHg
  • Flash Point: 116.7°C
  • Refractive Index: 1.584
  • PSA: 38.69

1,4-Benzodioxin-2-ol,2,3-dihydro- Security Information

  • HazardClass:IRRITANT

1,4-Benzodioxin-2-ol,2,3-dihydro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
059764-500mg
2,3-Dihydro-1,4-benzodioxin-2-ol
5770-59-2
500mg
$199.00 2023-09-10
Chemenu
CM522337-1g
2,3-Dihydrobenzo[b][1,4]dioxin-2-ol
5770-59-2 95%
1g
$*** 2023-05-30
Alichem
A019097058-5g
2,3-Dihydrobenzo[b][1,4]dioxin-2-ol
5770-59-2 95%
5g
$767.88 2023-09-01

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Amadis Chemical Company Limited
(CAS:5770-59-2)1,4-Benzodioxin-2-ol,2,3-dihydro-
A914922
Purity:99%
Quantity:1g
Price ($):180.0